molecular formula C9H19KSi B12516362 potassium;tert-butyl-dimethyl-prop-1-enylsilane CAS No. 675879-67-1

potassium;tert-butyl-dimethyl-prop-1-enylsilane

Cat. No.: B12516362
CAS No.: 675879-67-1
M. Wt: 194.43 g/mol
InChI Key: UQJWBQATUMZNOY-UHFFFAOYSA-N
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Description

Potassium;tert-butyl-dimethyl-prop-1-enylsilane is a chemical compound that features a tert-butyl group, a dimethyl group, and a prop-1-enylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;tert-butyl-dimethyl-prop-1-enylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with potassium hydride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

[ \text{tert-butyl-dimethylchlorosilane} + \text{potassium hydride} \rightarrow \text{this compound} + \text{hydrogen chloride} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium;tert-butyl-dimethyl-prop-1-enylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Potassium;tert-butyl-dimethyl-prop-1-enylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules that contain silicon.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of potassium;tert-butyl-dimethyl-prop-1-enylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The potassium ion can act as a counterion, stabilizing the reactive intermediates formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • Trimethylsilyl derivatives
  • Dimethylsilyl derivatives

Uniqueness

Potassium;tert-butyl-dimethyl-prop-1-enylsilane is unique due to the presence of the potassium ion, which can influence its reactivity and solubility in different solvents. The combination of the tert-butyl and dimethyl groups also provides unique steric and electronic properties that can be exploited in various chemical transformations.

Properties

CAS No.

675879-67-1

Molecular Formula

C9H19KSi

Molecular Weight

194.43 g/mol

IUPAC Name

potassium;tert-butyl-dimethyl-prop-1-enylsilane

InChI

InChI=1S/C9H19Si.K/c1-7-8-10(5,6)9(2,3)4;/h7-8H,1H2,2-6H3;/q-1;+1

InChI Key

UQJWBQATUMZNOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C=C[CH2-].[K+]

Origin of Product

United States

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